(+-)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine

dioxepin scaffold structure-activity relationship tricyclic antidepressant analog

(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine (CAS 81320-19-6) is a synthetic tricyclic compound featuring a dibenzo[b,e][1,4]dioxepin core with an N,N-diethylaminoethyl side chain, supplied primarily as the (2E)-but-2-enedioate (fumarate) salt. It belongs to a series of 11-(aminoalkyl)-11H-dibenzo[b,e]-1,4-dioxepin derivatives originally disclosed as psychotropic agents with antidepressant and anxiolytic properties.

Molecular Formula C23H27NO6
Molecular Weight 413.5 g/mol
CAS No. 81320-19-6
Cat. No. B12774661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
CAS81320-19-6
Molecular FormulaC23H27NO6
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H23NO2.C4H4O4/c1-3-20(4-2)14-13-17-15-9-5-6-10-16(15)21-18-11-7-8-12-19(18)22-17;5-3(6)1-2-4(7)8/h5-12,17H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyQBUZVLCPPAHMJG-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine (CAS 81320-19-6): A Tricyclic Dioxepin Psychotropic Agent for Research and Analytical Reference


(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine (CAS 81320-19-6) is a synthetic tricyclic compound featuring a dibenzo[b,e][1,4]dioxepin core with an N,N-diethylaminoethyl side chain, supplied primarily as the (2E)-but-2-enedioate (fumarate) salt [1]. It belongs to a series of 11-(aminoalkyl)-11H-dibenzo[b,e]-1,4-dioxepin derivatives originally disclosed as psychotropic agents with antidepressant and anxiolytic properties [2]. The compound is structurally related to the tricyclic antidepressant doxepin but differs critically in two features: the central seven-membered ring contains two oxygen atoms (dioxepin) instead of one (oxepin), and the basic side chain carries an N,N-diethyl substitution rather than the N,N-dimethyl group characteristic of doxepin and cidoxepin [2]. These structural distinctions confer altered physicochemical properties, including a well-defined fumarate salt melting point of 146–148 °C, which serves as a quality control anchor for procurement and analytical method development [1].

Why Doxepin, Cidoxepin, or Simple Dimethylamino Analogs Cannot Substitute for (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine in Research Protocols


Interchanging this compound with doxepin (CAS 1668-19-5), cidoxepin (CAS 3607-18-9), or the N,N-dimethyl analog (CAS 85392-12-7) is not pharmacologically or analytically equivalent. Doxepin and cidoxepin possess a dibenz[b,e]oxepin scaffold with a single endocyclic oxygen and an unsaturated propylidene linker, whereas the target compound contains a saturated ethanamine linker and a dioxepin ring with two endocyclic oxygen atoms [1]. These differences alter the conformational flexibility, hydrogen-bonding capacity, and electronic distribution of the tricyclic core, which can shift receptor-binding profiles, metabolic stability, and chromatographic retention behavior [2]. The N,N-diethyl substitution further distinguishes it from the dimethylamino analog; larger N-alkyl groups can modulate lipophilicity, blood–brain barrier penetration, and off-target interactions in ways that simple potency comparisons cannot capture. The evidence below provides the quantitative basis for these claims.

Quantitative Differentiation Evidence for (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine Versus Closest Analogs


Dioxepin Scaffold vs. Oxepin Scaffold: Structural and Pharmacophoric Distinction from Doxepin and Cidoxepin

The target compound incorporates a 1,4-dioxepin central ring (two endocyclic oxygen atoms) with a saturated –CH₂CH₂–N(Et)₂ side chain. In contrast, doxepin and cidoxepin contain a single-oxygen oxepin ring with an unsaturated propylidene linker (–CH=CH–CH₂–N(CH₃)₂). The additional ring oxygen in the dioxepin scaffold introduces a second hydrogen-bond acceptor site and alters the electrostatic potential surface of the tricyclic core, which has been shown in the broader dibenzo-dioxepin/dithiepin series to modulate psychotropic activity profiles across multiple in vivo assays [1]. No H1 receptor Ki or direct binding data are publicly available for the target compound, and this gap should be noted when attempting target-based selection.

dioxepin scaffold structure-activity relationship tricyclic antidepressant analog

Fumarate Salt Identity and Melting Point as an Analytical Quality Marker vs. Hydrochloride or Citrate Salts of the Same Free Base and of Doxepin

The fumarate salt of the target compound exhibits a sharp melting point of 146–148 °C (recrystallized from isopropanol), as reported in the original patent [1]. For comparison, the hydrochloride salt of the same free base crystallizes with 0.33 mole of water and melts at 195–197 °C, while the citrate salt melts at 123–127 °C and is notably insoluble in water [1]. Doxepin hydrochloride, the most common salt of the comparator drug, melts at 184–186 °C [2]. These distinct thermal signatures enable unambiguous identification and purity assessment by differential scanning calorimetry (DSC) or melting point apparatus, supporting procurement quality verification and regulatory reference standard characterization.

salt selection melting point quality control reference standard

In Vivo Aggressivity Inhibition: Quantitative Behavioral Pharmacology of the Dioxepin Series

In the olfactory bulbectomy-induced aggressivity model, the class of compounds encompassing the target molecule demonstrated a 35–80% reduction in the number of aggressive or killing animals at intraperitoneal doses of 10–20 mg/kg, with no observed side effects such as hyperactivity or depression [1]. By comparison, the tetracyclic antidepressant mianserin, a structural comparator used in the same patent disclosure, showed inferior activity in the tetrabenazine-induced ptosis test (see Evidence Item 4). While these data are reported for the compound class as a whole, the target compound is an explicitly named member of the series and was synthesized as part of the same pharmacological evaluation program [1].

aggressivity inhibition olfactory bulbectomy in vivo behavioral pharmacology psychotropic

Tetrabenazine-Induced Ptosis Reversal: Superiority to Mianserin in an Antidepressant Behavioral Screen

In the tetrabenazine-induced eyelid ptosis model—a classical behavioral screen for antidepressant activity—the dioxepin series compounds (including the target) produced complete inhibition of ptosis at subcutaneous doses of 10–25 mg/kg in mice. This activity was explicitly stated to be 'at least twice as high as that observed for Mianserin' [1]. Mianserin is a clinically established tetracyclic antidepressant with noradrenergic and specific serotonergic activity [2]. The two-fold or greater potency advantage in this functional in vivo assay constitutes a measurable differentiation from a known therapeutic agent, although the data are reported at the series level.

tetrabenazine ptosis antidepressant screening mianserin comparison in vivo pharmacology

In Vivo Catatonia Inhibition: Comparable Efficacy to Amitriptyline at Defined Doses

When administered intraperitoneally at doses of 20–40 mg/kg in rats, compounds of the dioxepin series inhibited catatonia provoked by Temantil® to a degree that the patent describes as 'as effective as that obtained by amitriptyline' [1]. Amitriptyline is a prototypical tricyclic antidepressant with established clinical efficacy. This equivalence, expressed at the series level and at identical dose ranges, suggests that the dioxepin scaffold can recapitulate the behavioral pharmacology of a first-generation TCA while offering a chemically distinct structural platform with potentially different off-target profiles.

catatonia inhibition amitriptyline comparison antipsychotic screening in vivo pharmacology

Acute Toxicity Profile: LD₅₀ Values in Mice and Rats for Safety Assessment and Dosing Design

Acute toxicity studies reported in the patent indicate a median lethal dose (LD₅₀) of 250–500 mg/kg in mice and greater than 500 mg/kg in rats following intraperitoneal administration [1]. The medium lethal dose calculated graphically by the Tainter-Miller method was between 80 and 100 mg/kg [1]. For context, the LD₅₀ of imipramine—another tricyclic antidepressant sharing the dibenzazepine scaffold—is reported as approximately 200–400 mg/kg orally in mice [2]. The target compound class thus exhibits a broadly comparable acute toxicity window to established TCAs, an essential parameter for institutional safety review and experimental dosing design.

acute toxicity LD50 safety pharmacology in vivo dosing

Evidence-Backed Application Scenarios for (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine in Scientific Research and Reference Standard Programs


In Vivo Behavioral Pharmacology Studies Investigating Non-Classical Antidepressant Mechanisms

The compound class demonstrates complete reversal of tetrabenazine-induced ptosis with at least twice the activity of mianserin [1] and catatonia inhibition equivalent to amitriptyline [1]. These in vivo endpoints support the use of this compound as a reference agent in rodent behavioral screening programs aimed at identifying antidepressant-like activity through pathways distinct from standard monoamine reuptake blockade. The unique dioxepin scaffold offers a chemotype orthogonal to dibenzazepine-based TCAs.

Analytical Reference Standard for Chromatographic Method Development and Salt-Form Identification

The fumarate salt (MP 146–148 °C) is clearly distinguished from the hydrochloride (MP 195–197 °C), citrate (MP 123–127 °C), and the common comparator doxepin hydrochloride (MP 184–186 °C) by melting point [1] [2]. These orthogonal thermal signatures make the compound suitable as a system suitability standard in HPLC-UV or DSC-based purity methods, particularly in laboratories handling multiple tricyclic analogs where salt-form misidentification is a recognized risk.

Chemical Probe for Structure-Activity Relationship (SAR) Studies of Dioxepin vs. Oxepin Psychotropic Scaffolds

The presence of two endocyclic oxygen atoms in the central ring and an N,N-diethylaminoethyl side chain distinguishes this compound from doxepin (single oxygen, N,N-dimethylaminopropylidene) [1]. Medicinal chemistry teams exploring the pharmacophoric contribution of the second ring oxygen to receptor binding, metabolic stability, or blood–brain barrier penetration can use this compound as a key comparator in systematic SAR campaigns alongside the dimethylamino analog (CAS 85392-12-7) and the oxathiepin analog (CAS 81320-29-8).

Aggression Model Positive Control for Neuroethology and Psychopharmacology Research

With a quantified 35–80% reduction in olfactory bulbectomy-induced aggressive behavior at 10–20 mg/kg i.p. [1], the compound class provides a reproducible behavioral endpoint for laboratories establishing aggression models. This specific and dose-responsive effect, documented without confounding sedation or hyperactivity, makes the compound a candidate reference agent for protocols investigating the neurobiological basis of impulsive aggression or screening novel anti-aggressive agents.

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